molecular formula C13H16BrN3O3 B4084546 N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide

N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide

Cat. No. B4084546
M. Wt: 342.19 g/mol
InChI Key: BGRVIKTZGQRTGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide, also known as BON, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BON is a small molecule that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism Of Action

N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide is a small molecule that acts as an antagonist of TRPV1 and CB1. N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide binds to these receptors and prevents the activation of downstream signaling pathways. By inhibiting TRPV1 and CB1, N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide has been shown to reduce pain sensation, inflammation, and appetite.

Biochemical And Physiological Effects

N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide has been shown to have various biochemical and physiological effects, including reducing pain sensation, inflammation, and appetite. N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide in lab experiments is its specificity for TRPV1 and CB1. N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide can be used to study the function of these receptors without affecting other signaling pathways. However, one limitation of using N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide is its low solubility in water, which can affect its bioavailability and make it difficult to use in certain experiments.

Future Directions

There are many future directions for the study of N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide, including further investigation of its mechanism of action and physiological effects. N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide may also have potential therapeutic applications in the treatment of pain, inflammation, and neurological disorders. Additionally, further research is needed to optimize the synthesis of N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide and improve its solubility for use in lab experiments.

Scientific Research Applications

N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide has been used in various scientific research applications, including as a tool to study the function of the transient receptor potential vanilloid 1 (TRPV1) ion channel. N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide has been shown to inhibit TRPV1, which is involved in pain sensation and inflammation. N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide has also been used to study the function of the cannabinoid receptor type 1 (CB1), which is involved in the regulation of appetite, pain, and mood.

properties

IUPAC Name

N-(4-bromo-2-nitrophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O3/c14-10-4-5-11(12(8-10)17(19)20)15-13(18)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRVIKTZGQRTGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-nitrophenyl)-2-(1-piperidinyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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